(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-28-10-4-8-24-19(27)15(31-20(24)30)13-14-17(21-6-11-29-12-9-25)22-16-5-2-3-7-23(16)18(14)26/h2-3,5,7,13,21,25H,4,6,8-12H2,1H3/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWOGUHXPPSQI-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound with potential biological activities. Its structure includes a pyrido-pyrimidine moiety and thiazolidinone, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C21H24N4O5S2, with a molecular weight of 476.57 g/mol. The IUPAC name reflects its complex structure, indicating multiple functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidines in cancer therapy. The structural components of this compound suggest it may inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit p21-activated kinases (PAKs), which play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced cell migration and invasion, important factors in cancer metastasis .
- Induction of Apoptosis : Thiazolidinone derivatives have demonstrated the ability to induce apoptosis in cancer cells. The presence of the thiazolidinone ring in this compound may enhance its pro-apoptotic effects .
Antimicrobial Activity
The compound's thiazolidinone component is associated with antimicrobial properties. Studies on related compounds have shown efficacy against various bacterial strains:
- Antibacterial Effects : Research indicates that thiazolidinones can exhibit broad-spectrum antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Properties : Similar compounds have also shown effectiveness against fungal pathogens, suggesting that this compound may possess antifungal activity as well .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrido[1,2-a]pyrimidine core | Enhances kinase inhibition and anticancer properties |
| Thiazolidinone ring | Contributes to antimicrobial and apoptotic activities |
| Hydroxyethoxyethyl group | Potentially increases solubility and bioavailability |
Case Studies
Several studies have explored the biological effects of similar compounds:
- In Vitro Studies : A study evaluated the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines, demonstrating significant growth inhibition . Such findings support the hypothesis that our compound may exhibit similar anticancer properties.
- Animal Models : Research involving animal models has shown promising results for pyrido[1,2-a]pyrimidine derivatives in reducing tumor size and improving survival rates when administered at specific dosages .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one exhibit significant anticancer properties. Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazolidinones have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . Preliminary studies may focus on evaluating the compound's efficacy against various pathogens.
Enzyme Inhibition
Compounds containing pyrimidine and thiazolidine rings have been explored for their ability to inhibit specific enzymes relevant to disease pathways. For example, they may act as inhibitors of kinases or other enzymes involved in cancer progression or metabolic disorders. This could lead to the development of targeted therapies .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related thiazolidinone derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone Derivative | 12 | MCF-7 (Breast Cancer) | Induces apoptosis via caspase activation |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Thiazolidinone Derivative | 32 | Staphylococcus aureus |
| Thiazolidinone Derivative | 64 | Escherichia coli |
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves multi-step reactions under controlled conditions:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions, often requiring refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2 : Introduction of the thiazolidin-4-one moiety through Michael addition or Knoevenagel condensation, optimized for Z-configuration retention .
- Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the final product, with TLC monitoring to ensure purity. Recrystallization from ethanol/DMF mixtures may further enhance purity .
Q. How is structural confirmation achieved for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR Spectroscopy : 1H and 13C NMR track functional groups (e.g., thioxothiazolidinone protons at δ 3.5–4.5 ppm, pyrimidinone carbonyls at ~170 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches .
- X-ray Crystallography : Resolves Z/E isomerism and molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used for structure determination .
Q. What are common impurities, and how are they mitigated?
- Byproducts : Unreacted intermediates or stereoisomers (e.g., E-configuration) may form. These are minimized by optimizing reaction time/temperature .
- Mitigation : Use of preparative HPLC or repeated recrystallization improves purity. Purity >95% is typically required for biological assays .
Advanced Research Questions
Q. How are reaction kinetics and mechanisms studied for this compound?
- Kinetic Analysis : Time-resolved NMR or UV-Vis spectroscopy monitors intermediate formation (e.g., enolate intermediates during Knoevenagel reactions). Pseudo-first-order kinetics are often applied .
- Mechanistic Probes : Isotopic labeling (e.g., 13C or 2H) and DFT calculations identify rate-determining steps, such as proton transfer in cyclization reactions .
Q. What methodologies determine binding affinity to biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (ka, kd) with immobilized enzymes/receptors .
- Enzyme Inhibition Assays : IC50 values are calculated using fluorogenic substrates (e.g., for proteases or kinases). Dose-response curves validate competitive/non-competitive inhibition .
Q. How can computational modeling optimize this compound’s bioactivity?
Q. How should discrepancies in biological activity data be resolved?
- Controlled Replicates : Ensure consistent assay conditions (pH, temperature) across experiments.
- Orthogonal Assays : Validate results using SPR and cellular assays (e.g., apoptosis via flow cytometry). Discrepancies may arise from off-target effects or solubility issues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
